molecular formula C18H14Cl2N2O3S B2405264 1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 892459-39-1

1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2405264
M. Wt: 409.28
InChI Key: YGULEDFTGJYDKG-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxole group, a dihydroimidazole group, and a dichlorophenyl group . For a detailed structural analysis, it would be best to use software designed for this purpose or consult a structural chemist.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the compound “1,3-Benzodioxol-5-yl (3,5-dichlorophenyl)methanone” has a boiling point of 459.4±45.0 °C and a density of 1.456±0.06 g/cm3 .

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

Research in synthetic chemistry often focuses on developing new methodologies for creating complex molecules. For instance, the catalyst- and solvent-free synthesis of certain heterocyclic compounds demonstrates innovative approaches to molecular construction, potentially applicable to synthesizing derivatives of the compound (Moreno-Fuquen et al., 2019). These methodologies are crucial for producing compounds with specific biological activities.

Biological Activities and Applications

Compounds with similar structural motifs have been investigated for their biological activities. For example, certain pyrazole derivatives have shown promising antimicrobial and anticancer properties (Hafez et al., 2016). This suggests that the compound could also be explored for similar biological applications, given its structural complexity and potential for interaction with biological targets.

Drug-likeness and ADME Properties

The assessment of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for compounds intended for pharmaceutical use. Studies focusing on the in silico prediction of these properties for various compounds provide a foundation for evaluating the potential of 1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone as a drug candidate (Pandya et al., 2019).

Theoretical and Computational Studies

Theoretical and computational chemistry plays a vital role in understanding the properties and reactivities of complex molecules. For instance, density functional theory (DFT) calculations have been utilized to study the prototropy process and rearrangement reactions of certain compounds, offering insights into the behavior of chemically similar compounds (Moreno-Fuquen et al., 2019). Such studies could inform the design and synthesis of derivatives of 1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone with optimized properties.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-13-3-1-11(7-14(13)20)9-26-18-21-5-6-22(18)17(23)12-2-4-15-16(8-12)25-10-24-15/h1-4,7-8H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULEDFTGJYDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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